An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-chloropyrazine-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-chloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its substituted pyrazine core serves as a versatile scaffold for the synthesis of a wide array of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of 3-Amino-6-chloropyrazine-2-carboxylic acid, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceuticals.
Chemical and Physical Properties
3-Amino-6-chloropyrazine-2-carboxylic acid is a white to yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Amino-6-chloropyrazine-2-carboxylic acid
| Property | Value | Reference(s) |
| IUPAC Name | 3-Amino-6-chloropyrazine-2-carboxylic acid | [2] |
| CAS Number | 2727-13-1 | [3][4] |
| Molecular Formula | C₅H₄ClN₃O₂ | [2][3][4] |
| Molecular Weight | 173.56 g/mol | [2] |
| Appearance | White to Yellow Solid | [1] |
| Melting Point | 287-300 °C | [1] |
| Boiling Point | 402.2 °C at 760 mmHg | [1] |
| Solubility | Data not available. The structurally similar 3-Amino-6-bromopyrazine-2-carboxylic acid has limited solubility in water, dependent on pH, and is soluble in some polar organic solvents. | [5] |
| pKa | Experimental data not available. |
Experimental Protocols
Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid
Caption: A potential synthetic workflow for 3-Amino-6-chloropyrazine-2-carboxylic acid.
Note: This proposed synthesis is based on general organic chemistry principles and procedures for analogous compounds.[4][6] The specific reaction conditions, such as temperature, reaction time, and purification methods, would require experimental optimization.
Spectral Data
Detailed experimental spectral data for 3-Amino-6-chloropyrazine-2-carboxylic acid is not available in the public domain based on the conducted searches. However, data for structurally related compounds can provide an indication of the expected spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a signal for the pyrazine ring proton, as well as broad signals for the amine and carboxylic acid protons. The chemical shifts will be influenced by the solvent used.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxylic acid group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and C=N and C=C stretching vibrations of the pyrazine ring. A study on the related 3-aminopyrazine-2-carboxylic acid identified a stable conformer with intramolecular hydrogen bonds between the carboxylic acid and the adjacent nitrogen of the pyrazine ring, as well as between the amino group and the carbonyl oxygen.[7]
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.56 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the biological activity or the involvement of 3-Amino-6-chloropyrazine-2-carboxylic acid in any signaling pathways. However, the pyrazine scaffold is a common feature in many biologically active molecules. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potential inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[8] The general structure of 3-aminopyrazine-2-carboxylic acid makes it a suitable starting material for the synthesis of such inhibitors.
The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, a class of drugs to which derivatives of the topic compound may belong.
Caption: A generalized receptor tyrosine kinase signaling pathway potentially targeted by pyrazine derivatives.
It is important to emphasize that this is a generalized pathway and the specific interaction of 3-Amino-6-chloropyrazine-2-carboxylic acid or its derivatives with any particular signaling cascade would require dedicated experimental investigation.
Conclusion
3-Amino-6-chloropyrazine-2-carboxylic acid is a chemical entity with significant potential as a building block in the development of new therapeutic agents. While some of its fundamental chemical and physical properties have been characterized, there remain notable gaps in the publicly available data, particularly concerning its detailed solubility, experimental pKa, a validated synthesis protocol, and comprehensive spectral analyses. Furthermore, its biological activity and potential roles in cellular signaling are yet to be elucidated. This technical guide consolidates the currently available information and highlights areas where further research is needed to fully unlock the potential of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. parchem.com [parchem.com]
- 3. 3-Amino-6-chloropyrazine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. opotek.com [opotek.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
